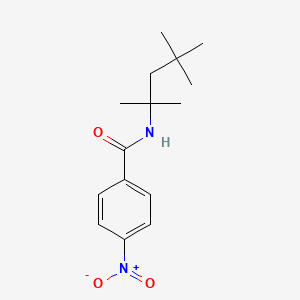

4-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide

Übersicht

Beschreibung

The chemical "4-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide" is a compound of interest in organic chemistry due to its nitro and benzamide functional groups. While specific studies directly addressing this exact compound are limited, research on similar nitrobenzamide compounds provides valuable insights into its chemical characteristics and potential applications.

Synthesis Analysis

The synthesis of nitrobenzamide derivatives generally involves reactions between nitroaniline and benzoyl chlorides in aqueous media. The conditions vary based on the substituents present in the starting materials. Although direct information on the synthesis of 4-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide is not available, similar compounds have been synthesized through related methods, demonstrating the adaptability and reactivity of the benzamide backbone in organic synthesis (Buzarevski, Mikhova, & Popovski, 2014).

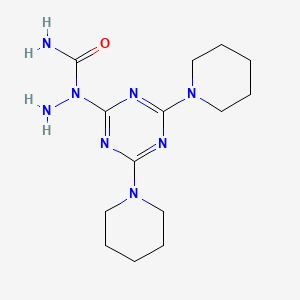

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives, such as 2-Nitro-N-(4-nitrophenyl)benzamide, showcases significant interactions, like hydrogen bonds, that stabilize the compound. These structures are determined using X-ray diffraction techniques, illustrating how nitro groups and aromatic rings influence the overall molecular geometry. For analogous compounds, dihedral angles between aromatic rings and orientations of nitro groups have been critical in defining molecular conformation (Saeed, Hussain, & Flörke, 2008).

Wissenschaftliche Forschungsanwendungen

Unexpected Dimerization and Degradation Studies

A study on 4-(chloromethyl)-3-nitro-N-(2-hydroxyethyl)benzamide, a compound with a structure related to 4-nitro-N-(1,1,3,3-tetramethylbutyl)benzamide, investigated its potential as an antitumor agent and explored its stability under forced degradation conditions, highlighting the importance of understanding chemical stability in drug development (Santos et al., 2013).

Bimetallic Nickel(II) Compound Synthesis

Research on a bimetallic nickel(II) compound with a dinucleating oxamate ligand demonstrated the generation of metallo-radical species, showcasing the compound's unique electronic properties which could have implications for materials science and catalysis (Aukauloo et al., 1999).

Corrosion Inhibition on Mild Steel

A study presented the synthesis of N-Phenyl-benzamide derivatives, including compounds with nitro substituents, to explore their effectiveness as corrosion inhibitors for mild steel in acidic conditions. This research is crucial for industrial applications where corrosion resistance is essential (Mishra et al., 2018).

N-nitrosation of N-Benzylpivalamides

An investigation into the N-nitrosation of N-4-R-benzylpivalamides provided insights into the effects of electronic factors on reaction rates. This study contributes to the broader understanding of nitrosation reactions in organic synthesis (Darbeau et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-14(2,3)10-15(4,5)16-13(18)11-6-8-12(9-7-11)17(19)20/h6-9H,10H2,1-5H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OACGEWWFPVXRGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351336 | |

| Record name | 4-Nitro-N-(tert-octyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Nitro-N-(tert-octyl)benzamide | |

CAS RN |

101354-47-6 | |

| Record name | 4-Nitro-N-(tert-octyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N'-[3-(trifluoromethyl)benzylidene]benzenesulfonohydrazide](/img/structure/B5515798.png)

![1-cyclopropyl-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5515828.png)

![2-allyl-9-[3-(4-fluorophenoxy)propyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5515852.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B5515861.png)

![1-cyclopropyl-4-{[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1-piperidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5515869.png)

![N-(2-imidazo[1,2-a]pyridin-3-ylethyl)-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5515877.png)

![methyl 4-ethyl-5-methyl-2-[(2-thienylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5515883.png)

![5,5-dimethyl-3-{2-[2-(3-methylisoxazol-5-yl)pyrrolidin-1-yl]-2-oxoethyl}-1,3-oxazolidine-2,4-dione](/img/structure/B5515884.png)

![N-(4-methoxyphenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5515887.png)